molecular formula C9H12N2OS B13313362 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide

1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B13313362
M. Wt: 196.27 g/mol
InChI Key: RODWWMKTZUHSQP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 2-aminophenylthiol with N,N-dimethylformamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce primary amines.

Scientific Research Applications

1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes or pathways.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: In industrial applications, the compound is used as a precursor in the manufacture of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide can be compared with other similar compounds, such as:

    1-[(2-Aminophenyl)sulfanyl]-N,N-diethylformamide: This compound has a similar structure but with ethyl groups instead of methyl groups. It may exhibit different reactivity and biological activity due to the presence of larger alkyl groups.

    1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide: This compound has an acetamide group instead of a formamide group. The presence of the acetamide group may influence its chemical properties and interactions with biological targets.

    1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylthioformamide: This compound has a thioformamide group instead of a formamide group. The sulfur atom in the thioformamide group may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

S-(2-aminophenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C9H12N2OS/c1-11(2)9(12)13-8-6-4-3-5-7(8)10/h3-6H,10H2,1-2H3

InChI Key

RODWWMKTZUHSQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC=CC=C1N

Origin of Product

United States

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